molecular formula C13H14N4S B12919270 1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-phenylthiosemicarbazone CAS No. 31397-22-5

1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-phenylthiosemicarbazone

Cat. No.: B12919270
CAS No.: 31397-22-5
M. Wt: 258.34 g/mol
InChI Key: DNSTVJBRUNYBGH-GXDHUFHOSA-N
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Description

1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-phenylthiosemicarbazone is a complex organic compound with significant interest in various scientific fields This compound is known for its unique structure, which includes a pyrrole ring, a carboxaldehyde group, and a phenylthiosemicarbazone moiety

Preparation Methods

The synthesis of 1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-phenylthiosemicarbazone typically involves the reaction of 1H-Pyrrole-2-carboxaldehyde, 1-methyl- with 4-phenylthiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Chemical Reactions Analysis

1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-phenylthiosemicarbazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The phenylthiosemicarbazone moiety can undergo substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-phenylthiosemicarbazone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-phenylthiosemicarbazone involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The phenylthiosemicarbazone moiety is particularly important for its biological activity, as it can chelate metal ions and generate reactive oxygen species, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-phenylthiosemicarbazone can be compared with other similar compounds, such as:

    1H-Pyrrole-2-carboxaldehyde, 1-methyl-: This compound lacks the phenylthiosemicarbazone moiety and has different chemical properties and applications.

    4-Phenylthiosemicarbazone derivatives: These compounds have similar biological activities but may differ in their chemical reactivity and stability.

The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and activities.

Properties

CAS No.

31397-22-5

Molecular Formula

C13H14N4S

Molecular Weight

258.34 g/mol

IUPAC Name

1-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C13H14N4S/c1-17-9-5-8-12(17)10-14-16-13(18)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,15,16,18)/b14-10+

InChI Key

DNSTVJBRUNYBGH-GXDHUFHOSA-N

Isomeric SMILES

CN1C=CC=C1/C=N/NC(=S)NC2=CC=CC=C2

Canonical SMILES

CN1C=CC=C1C=NNC(=S)NC2=CC=CC=C2

Origin of Product

United States

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